

# SAR-150640: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: SAR-150640

Cat. No.: B1258426

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This document provides a comprehensive technical overview of **SAR-150640**, a potent and selective  $\beta$ 3-adrenergic receptor agonist. It details the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for the study of this compound.

## Chemical Structure and Properties

**SAR-150640**, also known as ethyl 4-((1S,4r)-4-(((S)-2-hydroxy-3-(4-hydroxy-3-(methylsulfonamido)phenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride, is a synthetic small molecule.<sup>[1]</sup> Its structure is characterized by a substituted phenoxy-propanolamine moiety linked to a cyclohexyl benzoate group.

Table 1: Chemical and Physicochemical Properties of **SAR-150640**

Property	Value	Source
Chemical Formula	C25H34N2O7S (free base) C25H34N2O7S.ClH (hydrochloride salt)	[2][3][4][5]
Molecular Weight	506.61 g/mol (free base) 543.07 g/mol (hydrochloride salt)	[2][3][4][5]
IUPAC Name	ethyl 4-((1S,4r)-4-(((S)-2-hydroxy-3-(4-hydroxy-3-(methylsulfonamido)phenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride	[1]
SMILES	CCOC(=O)c1ccc(cc1)[C@H]2CC--INVALID-LINK--NC--INVALID-LINK--O.Cl	[2]
InChI Key	VEZDPEGPNPRTOH-PSLBKFTSA-N	[1][2]
Stereochemistry	Absolute	[2][3][4]

## Biological Properties and Mechanism of Action

**SAR-150640** is a potent and selective agonist of the  $\beta$ 3-adrenergic receptor ( $\beta$ 3-AR), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary therapeutic indication was for the treatment of preterm labor due to its relaxant effect on uterine smooth muscle.[1]

The mechanism of action of **SAR-150640** involves the activation of the  $\beta$ 3-AR, which is coupled to a stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Table 2: Biological Activity of **SAR-150640**

Parameter	Value	Cell/Tissue Type
$\beta$ 3-AR Affinity (K <sub>i</sub> )	73 nM	Human neuroblastoma cells (SKNMC)
cAMP Production (pEC <sub>50</sub> )	7.7	Human uterine smooth muscle cells (UtSMC)
Inhibition of Spontaneous Contractions (pIC <sub>50</sub> )	6.4	Human near-term myometrial strips

**SAR-150640** has been shown to dose-dependently inhibit oxytocin-induced intracellular Ca<sup>2+</sup> mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in human uterine smooth muscle cells.

## Signaling Pathway

The binding of **SAR-150640** to the  $\beta$ 3-adrenergic receptor initiates a signaling cascade that culminates in myometrial relaxation. The key steps in this pathway are depicted in the diagram below.



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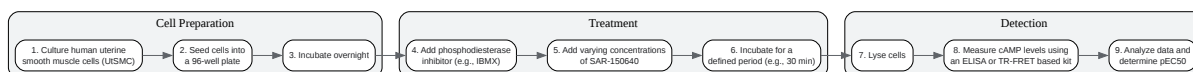
Caption:  $\beta$ 3-Adrenergic Receptor Signaling Pathway Activated by **SAR-150640**.

## Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the activity of **SAR-150640**.

## cAMP Production Assay

This assay quantifies the increase in intracellular cAMP levels following stimulation with **SAR-150640**.



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Caption: Workflow for cAMP Production Assay.

### Methodology:

- **Cell Culture:** Human uterine smooth muscle cells (UtSMC) are cultured in appropriate media and conditions until they reach 80-90% confluency.
- **Cell Seeding:** Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
- **Assay:**
  - The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and incubated for 15-30 minutes.
  - Cells are then stimulated with a range of concentrations of **SAR-150640** or a vehicle control for 30 minutes at 37°C.
  - The reaction is stopped, and cells are lysed according to the manufacturer's instructions of the chosen cAMP detection kit.
- **Detection:** Intracellular cAMP levels are quantified using a competitive immunoassay, such as an ELISA or a time-resolved Förster resonance energy transfer (TR-FRET) assay.

- **Data Analysis:** The results are plotted as a dose-response curve, and the pEC50 value is calculated using non-linear regression.

## Intracellular Calcium Mobilization Assay

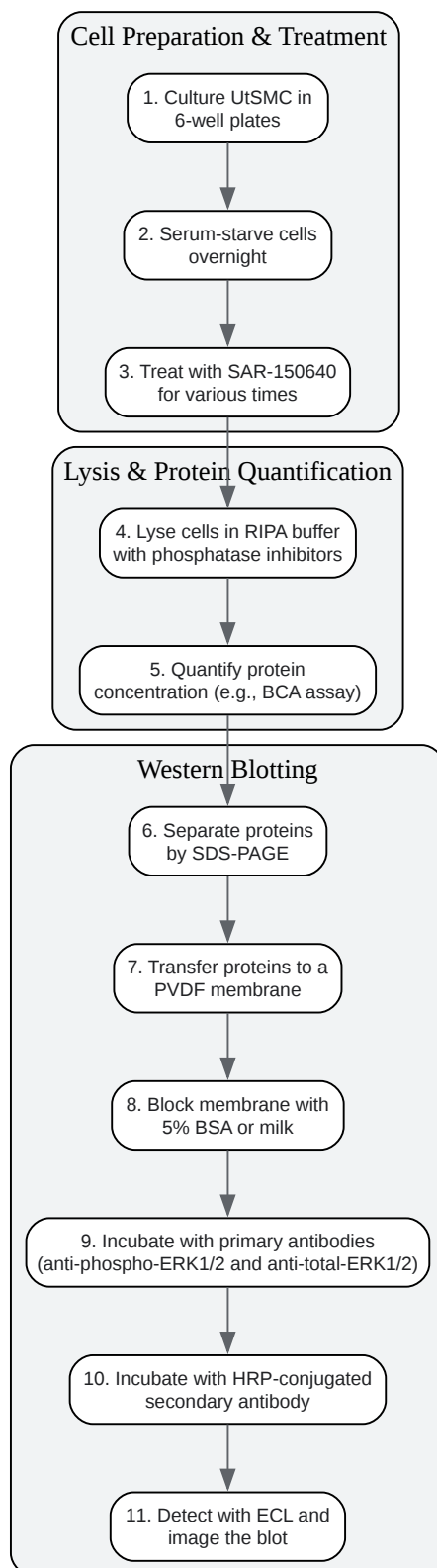
This assay measures the ability of **SAR-150640** to inhibit agonist-induced increases in intracellular calcium.

Methodology:

- **Cell Preparation:** UtSMC are seeded onto black-walled, clear-bottom 96-well plates and grown to confluency.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C, followed by a wash step to remove extracellular dye.
- **Assay:**
  - The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system.
  - Baseline fluorescence is recorded.
  - Cells are pre-incubated with various concentrations of **SAR-150640** or vehicle for a short period.
  - An agonist, such as oxytocin, is then added to stimulate an increase in intracellular calcium.
  - Fluorescence changes are monitored in real-time.
- **Data Analysis:** The peak fluorescence intensity following agonist addition is measured. The inhibitory effect of **SAR-150640** is calculated as a percentage of the response in the absence of the compound, and an IC50 value is determined.

## ERK1/2 Phosphorylation Assay

This assay determines the effect of **SAR-150640** on the phosphorylation of ERK1/2.



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Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.

Methodology:

- Cell Culture and Treatment: UtSMC are grown in 6-well plates and then serum-starved overnight to reduce basal ERK1/2 phosphorylation. Cells are then treated with **SAR-150640** at various concentrations for different time points.
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
- Western Blotting:
  - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
  - After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
  - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
  - The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
- Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands. The fold change in phosphorylation compared to the untreated control is calculated.

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